molecular formula C14H14N4O2 B2714660 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isonicotinamide CAS No. 1903845-00-0

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isonicotinamide

Cat. No. B2714660
CAS RN: 1903845-00-0
M. Wt: 270.292
InChI Key: RBUNDGACQADWCO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isonicotinamide” is complex, as indicated by its IUPAC name . The compound contains a hexahydrocinnolin-6-yl group, which is a bicyclic structure, and an isonicotinamide group .

Scientific Research Applications

Antimicrobial and Antitubercular Applications

  • Synthesis and Antimicrobial Screening

    A series of derivatives similar to the queried compound have been synthesized and evaluated for their antimicrobial activities against bacteria such as Staphylococcus aureus and Echerichia coli, and fungi like Candida Albicans. These compounds have also been tested for their antitubercular activity against Mycobacterium tuberculosis, showing significant activity (Patel, Bh, & Ari, 2014).

  • Biological Significance of Synthesized Derivatives

    Another study focused on the biological activity of synthesized derivatives, highlighting their potent antibacterial and antifungal properties, as well as their effectiveness against Mycobacterium tuberculosis and their anti-inflammatory capabilities (Chavan, Jadhav, Farooqui, & Rai, 2020).

Anticonvulsant Applications

  • Novel Anticonvulsant Agents: Research on N-substituted-3-chloro-2-azetidinone derivatives has revealed compounds with excellent anticonvulsant activity, comparable to the reference drug phenytoin, without inducing neurotoxicity. This suggests the potential for developing new anticonvulsant medications from similar chemical structures (Hasan et al., 2011).

Future Directions

The future directions for the study of “N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isonicotinamide” and related compounds could involve further exploration of their potential as EZH2 inhibitors . This could lead to the development of new therapeutic agents for the treatment of diseases where EZH2 is implicated.

properties

IUPAC Name

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-13-8-10-7-11(1-2-12(10)17-18-13)16-14(20)9-3-5-15-6-4-9/h3-6,8,11H,1-2,7H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUNDGACQADWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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